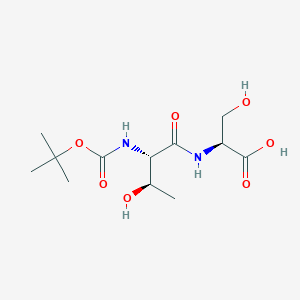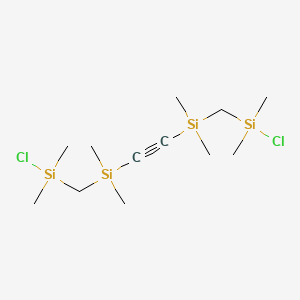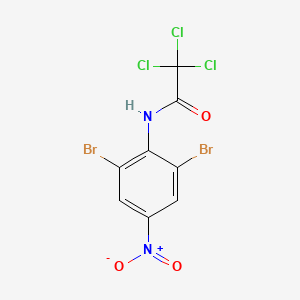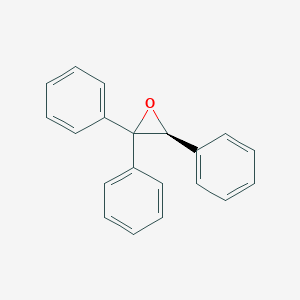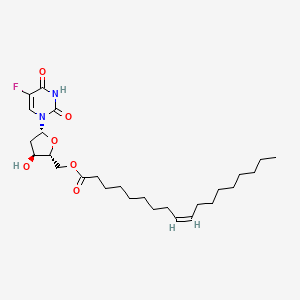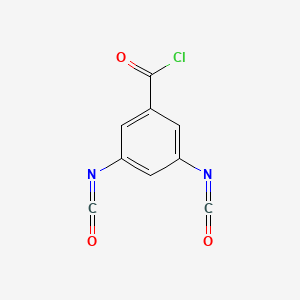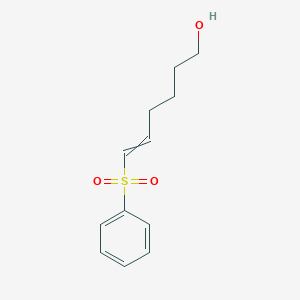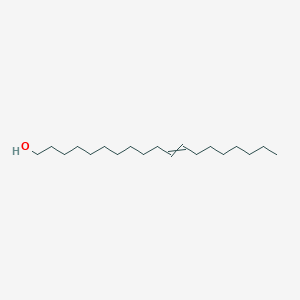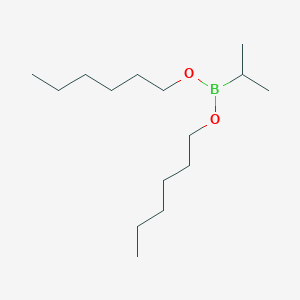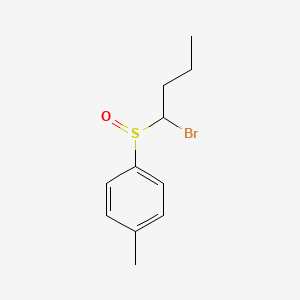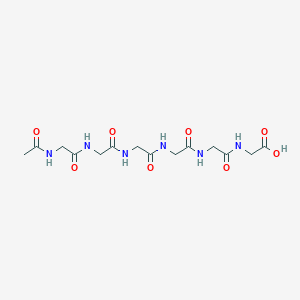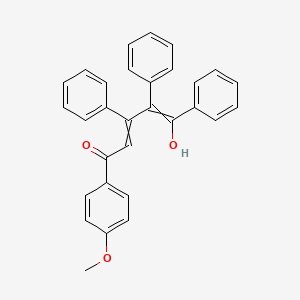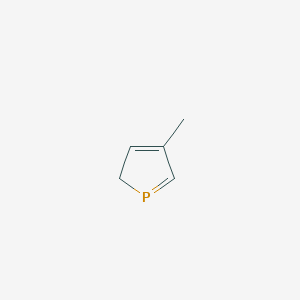
4-Methyl-2H-phosphole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2H-phosphole is an organic compound that belongs to the class of phospholes, which are phosphorus-containing heterocycles. Phospholes are analogs of pyrroles, where the nitrogen atom is replaced by a phosphorus atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2H-phosphole can be achieved through several methods. One common approach involves the McCormack reaction, which includes the addition of a 1,3-diene to a phosphonous chloride (RPCl2) followed by dehydrohalogenation . Another method involves the reaction of zirconacyclopentadienes with PhPCl2 to produce phenylphospholes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2H-phosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides.
Reduction: Reduction reactions can convert phosphole oxides back to phospholes.
Substitution: Electrophilic substitution reactions, such as Friedel–Crafts acylations, can occur due to the aromatic nature of the phosphole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Catalysts like aluminum chloride (AlCl3) are often employed in substitution reactions.
Major Products Formed
Oxidation: Phosphole oxides.
Reduction: Regenerated phospholes.
Substitution: Various substituted phosphole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-Methyl-2H-phosphole has a wide range of applications in scientific research:
Chemistry: It serves as a ligand for transition metals and as a precursor to more complex organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and as a component in organic electronics.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2H-phosphole involves its interaction with various molecular targets. The phosphorus atom in the phosphole ring can coordinate with transition metals, forming stable complexes. These complexes can participate in catalytic cycles, facilitating various chemical transformations. The compound’s unique electronic properties also enable it to act as a building block for the synthesis of more complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrole: Nitrogen analog of phosphole.
Bismole: Bismuth analog of phosphole.
Arsole: Arsenic analog of phosphole.
Stibole: Antimony analog of phosphole.
Phosphorine: A six-membered ring analog containing phosphorus.
Uniqueness
4-Methyl-2H-phosphole is unique due to its phosphorus atom, which imparts distinct electronic properties compared to its nitrogen, bismuth, arsenic, and antimony analogs. The presence of the phosphorus atom reduces the aromaticity of the ring, making it more reactive in certain chemical reactions .
Propiedades
Número CAS |
156541-10-5 |
|---|---|
Fórmula molecular |
C5H7P |
Peso molecular |
98.08 g/mol |
Nombre IUPAC |
4-methyl-2H-phosphole |
InChI |
InChI=1S/C5H7P/c1-5-2-3-6-4-5/h2,4H,3H2,1H3 |
Clave InChI |
CALHNUPRAOAIDD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCP=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro-](/img/structure/B14264721.png)
![Acetic acid, [[bis(4-methoxyphenyl)methyl]imino]-, methyl ester](/img/structure/B14264737.png)
